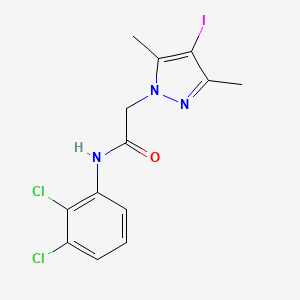![molecular formula C29H36N2O B11486845 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B11486845.png)
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthalen-2-yloxy group and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole typically involves a multi-step process. One common route includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the naphthalen-2-yloxy group.
Attachment of the benzimidazole core: The naphthalen-2-yloxy intermediate is then reacted with a benzimidazole precursor under suitable conditions to form the desired benzimidazole derivative.
Introduction of the undecyl chain: The final step involves the alkylation of the benzimidazole derivative with an undecyl halide to introduce the undecyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the naphthalen-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole involves its interaction with specific molecular targets. The naphthalen-2-yloxy group and the benzimidazole core are likely to play key roles in binding to these targets, potentially affecting various biological pathways. The undecyl chain may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(naphthalen-1-yloxy)methyl]-1-undecyl-1H-benzimidazole
- 2-[(naphthalen-2-yloxy)methyl]-1-decyl-1H-benzimidazole
- 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-imidazole
Uniqueness
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole is unique due to the specific positioning of the naphthalen-2-yloxy group and the length of the undecyl chain. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H36N2O |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-undecylbenzimidazole |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-14-21-31-28-18-13-12-17-27(28)30-29(31)23-32-26-20-19-24-15-10-11-16-25(24)22-26/h10-13,15-20,22H,2-9,14,21,23H2,1H3 |
InChI Key |
YIVZYNHUIGSVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11486778.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486800.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486844.png)
